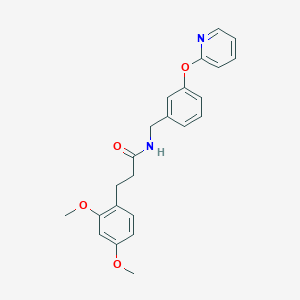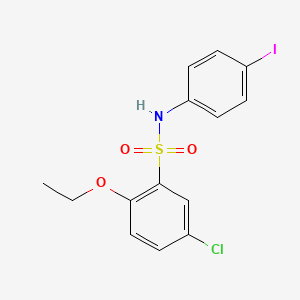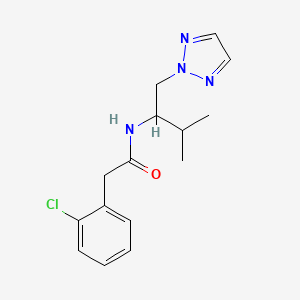
3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, commonly known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPBA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of DPBA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. DPBA has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related disorders. In addition, DPBA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Biochemical and physiological effects:
DPBA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. DPBA has also been found to reduce pain-related behaviors in animal models of inflammatory pain. In addition, DPBA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. DPBA has also been found to exhibit antimicrobial and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPBA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases and disorders. However, DPBA has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, DPBA has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on DPBA. One direction is to further explore its anti-inflammatory and analgesic properties and its potential for the treatment of pain-related disorders. Another direction is to investigate its antitumor properties and its potential for cancer treatment. In addition, further research is needed to determine the safety and efficacy of DPBA in humans. Finally, there is a need for the development of more efficient synthesis methods for DPBA to increase its availability for research and potential therapeutic applications.
Métodos De Síntesis
DPBA can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-chloroethylamine hydrochloride to form the intermediate product, 3-(2,4-dimethoxyphenyl)-N-(2-chloroethyl)propanamide. The intermediate product is then reacted with 2-pyridinecarboxylic acid to form DPBA. The synthesis method has been optimized to increase the yield of DPBA and reduce the production of unwanted byproducts.
Aplicaciones Científicas De Investigación
DPBA has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and pain-related disorders. DPBA has also been shown to have antitumor properties, making it a potential candidate for cancer treatment. In addition, DPBA has been found to exhibit antimicrobial and antioxidant properties, making it a potential candidate for the treatment of infectious diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-11-9-18(21(15-19)28-2)10-12-22(26)25-16-17-6-5-7-20(14-17)29-23-8-3-4-13-24-23/h3-9,11,13-15H,10,12,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZXONKXPDIVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2898721.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2898724.png)



![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898729.png)
![(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2898730.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)
